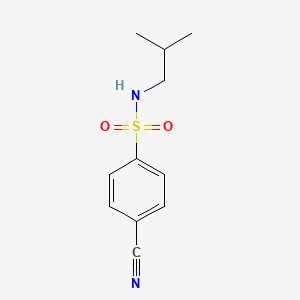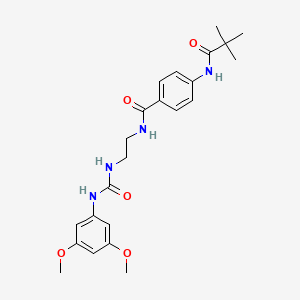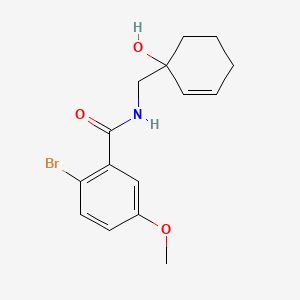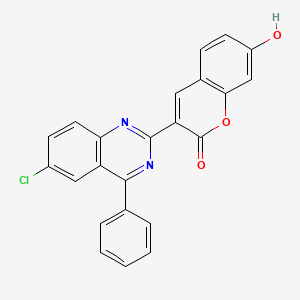
3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a member of the coumarin family, which is known for its diverse biological activities such as anti-inflammatory, anticoagulant, and anticancer properties. The synthesis of this compound has been achieved by several methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Synthesis and Chemical Properties
- Coumarins and their derivatives, including compounds like 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin, are synthesized using various methods. One approach involves the treatment of alpha-halocarboxylic acid esters with sodium or lithium telluride to produce coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolin-2(1H)-ones (Dittmer, Li, & Avilov, 2005).
- Another synthesis method involves recyclization reactions of 2-iminocoumarin-3-carboxamides with substituted 2-aminobenzophenones to form substituted 3-(4-phenylquinazolin-2-yl)coumarins (Rusanova et al., 2004).
Biological and Pharmacological Activities
- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives exhibit antimicrobial properties. Such compounds, including variations of the 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin structure, are synthesized and tested for antimicrobial activities, showing potent effects against various microorganisms (Ansari & Khan, 2017).
- Some coumarin derivatives have been synthesized and evaluated for antibacterial and anticancer properties. These compounds, related to the quinazolin-2-yl-coumarin framework, have shown activity against bacterial strains and different tumor cell lines (Bondock & Gieman, 2015).
- A study on novel 2-quinolone derivatives derived from coumarin, which includes compounds structurally related to 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin, demonstrates significant anticancer and antimicrobial activities, along with considerable antioxidant properties (Al-Amiery et al., 2012).
properties
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClN2O3/c24-15-7-9-19-17(11-15)21(13-4-2-1-3-5-13)26-22(25-19)18-10-14-6-8-16(27)12-20(14)29-23(18)28/h1-12,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECRSUAMVVCESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=C(C=C5)O)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

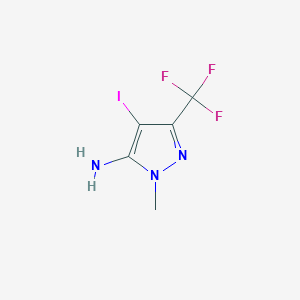
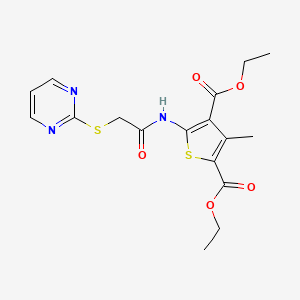
![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)
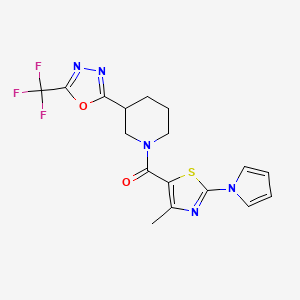
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2704166.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)
![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)
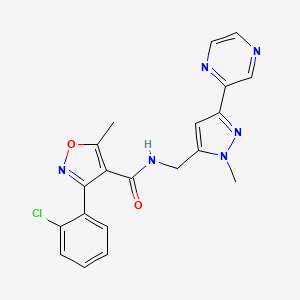
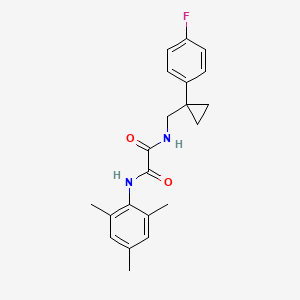
![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)
